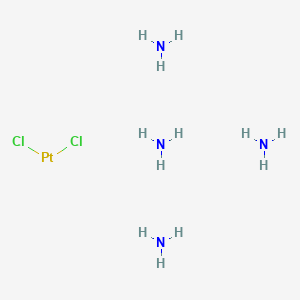

Tetraammineplatinum(II)chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;dichloroplatinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pt]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Role in Platinum Coordination Chemistry Research

Tetraammineplatinum(II) chloride is a cornerstone in the field of platinum coordination chemistry. Its primary significance lies in its role as a precursor and a fundamental model compound for the study of more complex platinum-based materials and drugs. chemimpex.comsigmaaldrich.com The compound is instrumental in the synthesis of other platinum complexes, including therapeutically important anticancer agents. chemimpex.comdatainsightsmarket.com

The square planar geometry of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, provides a classic example of d⁸ metal complex coordination. nih.gov The study of its structure and reactivity has been essential for validating and refining theories of chemical bonding, such as the trans effect, which explains how ligands can influence the substitution of other ligands in a complex. wikipedia.org For instance, the treatment of [Pt(NH₃)₄]Cl₂ with hydrochloric acid is a classic method to prepare trans-diamminedichloroplatinum(II) (transplatin), demonstrating the influence of the chloride ligand. wikipedia.org

In materials science, tetraammineplatinum(II) chloride serves as a precursor for creating platinum-based catalysts. sigmaaldrich.com It can be used to synthesize Pt/carbon support hybrids, which are important in various catalytic processes. sigmaaldrich.com The compound's ability to form stable, well-defined structures makes it a valuable building block in the design of new materials with specific electronic and catalytic properties. chemimpex.comdatainsightsmarket.com

Historical Context of Academic Research and Development

The history of tetraammineplatinum(II) chloride is deeply intertwined with the development of coordination chemistry itself. The compound is related to some of the earliest known coordination compounds, such as Magnus's green salt, [Pt(NH₃)₄][PtCl₄], which was one of the first metal ammine complexes discovered. labdepotinc.com

The late 19th and early 20th centuries were a golden age for the study of platinum ammine complexes, with chemists like Sophus Mads Jørgensen and Alfred Werner at the forefront. unc.edu Werner, in particular, used compounds like tetraammineplatinum(II) chloride and its isomers to develop and provide experimental evidence for his revolutionary coordination theory. unc.eduncert.nic.in He proposed that in these complexes, a central metal ion has a primary valence (oxidation state) and a secondary valence (coordination number), which dictates the number of ligands directly bonded to it. ncert.nic.in By studying the number of chloride ions that could be precipitated from solutions of various platinum ammine complexes, Werner was able to deduce their correct structures, work for which he was awarded the Nobel Prize in Chemistry in 1913. ncert.nic.inchegg.com

The existence of isomers for compounds with the same empirical formula, such as cis- and trans-diamminedichloroplatinum(II) (cisplatin and transplatin), was a key piece of evidence for Werner's theory of square planar and octahedral geometries in metal complexes. wikipedia.orgwikipedia.org The synthesis of these isomers often involves tetraammineplatinum(II) chloride as a starting material. For example, the compound first described by Michele Peyrone in 1845, known as Peyrone's salt (cis-diamminedichloroplatinum(II)), and its trans-isomer, Reiset's second chloride, were crucial in establishing the principles of stereoisomerism in coordination compounds. wikipedia.orgwikipedia.org Werner's work correctly deduced the structures of these isomers in 1893. wikipedia.org

Fundamental Academic Research Trajectories and Current State of the Art

Established Synthetic Pathways for Tetraammineplatinum(II) Chloride

The formation of Tetraammineplatinum(II) chloride relies on the substitution of ligands, such as chloride ions, with ammonia (B1221849) ligands around the central platinum(II) ion. The primary synthetic strategies involve direct ammination of platinum salts or the conversion of pre-existing platinum complexes.

Direct Synthesis Approaches

A direct method for synthesizing Tetraammineplatinum(II) chloride involves the reaction of a simple platinum(II) salt with ammonia. One documented procedure utilizes platinum(II) chloride (PtCl₂) as the starting material. In this process, PtCl₂ is dissolved in liquid ammonia. Over time, this solution yields crystals of tetraammineplatinum(II) dichloride ammonia tetrasolvate, [Pt(NH₃)₄]Cl₂·4NH₃. nih.govresearchgate.net The platinum cation in the resulting complex adopts a square-planar coordination geometry with four ammonia molecules. nih.gov

Conversion from Related Platinum Complexes

More commonly, Tetraammineplatinum(II) chloride is synthesized by converting other stable platinum complexes. This approach often provides a more controlled reaction pathway.

cis-Diamminedichloroplatinum(II), widely known as cisplatin (B142131), can be converted to Tetraammineplatinum(II) chloride. This conversion is achieved by reacting cisplatin with an excess of concentrated aqueous ammonia. ic.ac.ukgoogle.com While this method is reported to have a high transformation efficiency of over 95%, the cost associated with using cisplatin as a starting material can make it less suitable for large-scale industrial production. google.com The reaction essentially involves the substitution of the two chloride ligands in the cisplatin molecule with two additional ammonia ligands.

Magnus' green salt, [Pt(NH₃)₄][PtCl₄], is a well-established precursor for the synthesis of Tetraammineplatinum(II) chloride. google.comgoogle.com Several methods utilize the reaction of Magnus' salt with ammonia to yield the desired product.

One approach involves reacting solid Magnus' salt with concentrated ammonia water (24-28%) at a solid-to-liquid ratio of 1:3 to 1:4. The mixture is heated to boiling and refluxed for 6 to 8 hours until the green color of the Magnus' salt disappears, resulting in a pale yellow or colorless solution. The final solid product is obtained by concentrating the solution via distillation under reduced pressure. google.com

Another patented method describes reacting Magnus' salt with excess ammonia in an autoclave at temperatures between 100-130°C for 16 to 18 hours. To avoid the formation of ammonium (B1175870) chloride as a byproduct, the reaction is carried out in the presence of an initial amount of Tetraammineplatinum(II) dichloride. After the reaction, the mixture is cooled, filtered, and heated to remove any remaining ammonia smell. google.com

Below is a table summarizing research findings for the synthesis from Magnus' Salt based on a patented method. google.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | 10g Magnus' Salt (96% purity) | 20g Magnus' Salt (98% purity) | 30g Magnus' Salt (99% purity) |

| Ammonia Solution | 30ml (24% concentration) | 70ml (26% concentration) | 120ml (28% concentration) |

| Reaction Time | 8 hours | 7 hours | ~6 hours |

| Reaction Conditions | Normal pressure, boiling, reflux | Normal pressure, boiling, reflux | Normal pressure, boiling, reflux |

| Product Yield | 3.49g | 7.13g | 10.45g |

| Elemental Analysis (N%) | Actual: 15.97, Theoretical: 15.91 | Actual: 15.60, Theoretical: 15.91 | - |

| Elemental Analysis (H%) | Actual: 3.50, Theoretical: 3.41 | Actual: 3.45, Theoretical: 3.41 | - |

| Elemental Analysis (Pt%) | Actual: 55.48, Theoretical: 55.40 | Actual: 55.41, Theoretical: 55.40 | - |

| This table presents data from experimental embodiments for the synthesis of Tetraammineplatinum(II) chloride from Magnus' Salt. google.com |

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a fundamental starting material in platinum chemistry and a common precursor for Tetraammineplatinum(II) chloride. ic.ac.uk The synthesis involves the reaction of an aqueous solution of K₂[PtCl₄] with an excess of ammonia. ic.ac.uk In this reaction, the four chloride ligands are sequentially replaced by ammonia molecules. The reaction proceeds through intermediate species, and a large excess of ammonia is used to drive the reaction to completion, forming the stable [Pt(NH₃)₄]²⁺ cation. ic.ac.uk The formation of Magnus' green salt can occur as a side reaction or intermediate, particularly if the ammonia concentration is not sufficiently high. ic.ac.uk

Preparation of Hydrated Forms

Tetraammineplatinum(II) chloride can exist in hydrated forms, commonly as a monohydrate ([Pt(NH₃)₄]Cl₂·H₂O) or with a variable number of water molecules ([Pt(NH₃)₄]Cl₂·xH₂O). sigmaaldrich.comsigmaaldrich.com The hydrated form is often what is commercially available and used in further chemical synthesis. sigmaaldrich.comsigmaaldrich.comthermofisher.com

The synthesis of Tetraammineplatinum(II) chloride monohydrate can be achieved by reacting Magnus' green salt with ammonium hydroxide (B78521). The resulting product is the hydrated crystalline solid. thermofisher.com These hydrated salts are typically white to off-white crystalline powders and are useful as precursors for preparing platinum-based catalysts, such as those supported on carbon materials. sigmaaldrich.comthermofisher.com

Advanced Synthetic Strategies and Process Optimization

The quest for more efficient, cost-effective, and environmentally benign methods for synthesizing tetraammineplatinum(II) chloride has led to significant innovations in process chemistry. These advancements focus on improving yield, purity, and sustainability.

Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of inorganic compounds, aiming to reduce the use and generation of hazardous substances.

A notable green chemistry approach involves the use of γ-ray water radiolysis for the synthesis of platinum nanoparticles, for which tetraammineplatinum(II) chloride serves as a precursor. tandfonline.comnih.gov This method utilizes high-energy radiation, such as that from a ⁶⁰Co source, to ionize water molecules, generating solvated electrons (eₐq⁻) and hydrogen atoms (H•) as powerful reducing agents. tandfonline.comnih.gov These species then efficiently reduce the platinum(II) ions from the tetraammineplatinum(II) chloride complex to form platinum atoms, which subsequently nucleate and grow into nanoparticles. tandfonline.comnih.gov

The key advantages of this radiolytic synthesis are that it can be conducted at ambient temperature and pressure, avoids the need for chemical reducing agents, and allows for homogeneous reduction, leading to a narrow size distribution of the resulting nanoparticles. nih.gov The process can be controlled by adjusting the radiation dose and the molar ratio of stabilizing agents, such as polyethylene (B3416737) glycol (PEG), to the platinum precursor. tandfonline.com For instance, PEGylated platinum nanoparticles have been successfully synthesized using an optimized PEG:Pt molar ratio of approximately 100. tandfonline.com This one-step method is not only efficient, with a 100% production rate, but also sterilizes the nanoparticle solution simultaneously. tandfonline.com

Solid-Phase Reaction Methodologies

Solid-phase synthesis offers several advantages, including simplified purification and the potential for solvent-free or reduced-solvent reaction conditions.

The solid-phase reaction of tetraammineplatinum(II) chloride with inorganic salts, such as ammonium heptamolybdate, has been investigated as a route to produce bimetallic materials. researchgate.netdocumentsdelivered.com The thermolysis of a mixture of tetraammineplatinum(II) chloride and ammonium heptamolybdate in an aqueous alkaline solution under autoclave conditions leads to the reduction of platinum(II) and heptamolybdate ions by the inner-sphere ammonia, forming the corresponding metals. researchgate.net The resulting solid products can be characterized by techniques like X-ray diffraction and scanning electron microscopy. researchgate.net These materials have potential applications as catalysts. researchgate.net

Another example involves the solid-state thermal transformations of mixtures of tetraammineplatinum(II) chloride with ammonium chromate (B82759) or dichromate. researchgate.net Heating these mixtures in an inert atmosphere results in the formation of platinum metal and chromium oxide, and in some cases, a platinum-chromium solid solution. researchgate.net

Synthesis of Tetraammineplatinum(II) Hydroxide

Tetraammineplatinum(II) hydroxide is a derivative of tetraammineplatinum(II) chloride and is synthesized through anion exchange. One method involves the reaction of a tetraammineplatinum(II) chloride solution with silver oxide. google.com This reaction precipitates silver chloride, which can be filtered off to yield a solution of tetraammineplatinum(II) hydroxide. google.com However, this solid-liquid reaction can be slow and may result in incomplete reaction and low yields of the hydroxide product. google.com

An alternative and often more efficient method is to use an anion exchange resin. google.com In this process, an aqueous solution of tetraammineplatinum(II) chloride is passed through a column containing an anion exchange resin that has been pre-treated with a hydroxide solution. The chloride ions in the complex are exchanged for hydroxide ions on the resin, resulting in the formation of tetraammineplatinum(II) hydroxide in the eluate. google.com

Control of Reaction Conditions for Yield and Purity Enhancement

Careful control of reaction parameters is crucial for maximizing the yield and purity of tetraammineplatinum(II) chloride. A common synthetic route involves the reaction of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) with ammonia. google.comgoogle.com

To improve this process, a method has been developed where Magnus' salt is reacted with excess ammonia in the presence of tetraammineplatinum(II) dichloride itself. google.com This approach prevents the formation of ammonium chloride as a byproduct, which simplifies the purification process and avoids the need for extensive washing with organic solvents. google.com The reaction is typically carried out in an autoclave at temperatures between 100°C and 130°C for 16 to 18 hours. google.com After the reaction, cooling, filtration, and heating to remove excess ammonia yield a pure product. google.com

Another method involves the reaction of solid Magnus' salt with concentrated ammonia water (24-28%) under reflux conditions for 6 to 8 hours. google.com The disappearance of the green Magnus' salt indicates the completion of the reaction, yielding a pale yellow or colorless solution of tetraammineplatinum(II) chloride. google.com Subsequent distillation under reduced pressure affords the solid product. google.com

Below is a table summarizing key reaction parameters for the synthesis from Magnus' salt:

| Parameter | Condition | Rationale |

| Reactants | Magnus' Salt, Concentrated Ammonia | Efficient conversion to the desired product. google.comgoogle.com |

| Temperature | 100-130°C (Autoclave) or Boiling (Reflux) | Ensures complete reaction. Temperatures below 100°C are too slow, while above 150°C decomposition can occur. google.comgoogle.com |

| Reaction Time | 16-18 hours (Autoclave) or 6-8 hours (Reflux) | Sufficient time for the reaction to proceed to completion. google.comgoogle.com |

| Ammonia Concentration | Excess or 24-28% | Drives the reaction forward. google.comgoogle.com |

| Post-Reaction Treatment | Filtration, Heating to remove excess ammonia | Removes byproducts and unreacted starting materials to ensure high purity. google.com |

Scalability and Industrial Relevance of Synthetic Routes in Academic Research

The journey of a chemical compound from laboratory discovery to industrial application is contingent on the scalability of its synthesis. For tetraammineplatinum(II) chloride, several routes have been explored in academic and patent literature, with varying degrees of suitability for large-scale production.

Laboratory Scale Methodologies

In a laboratory setting, tetraammineplatinum(II) chloride is commonly synthesized from tetrachloroplatinate(II) salts. A prevalent method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of aqueous ammonia. The reaction proceeds through the displacement of chloride ligands by ammonia molecules.

Another well-documented laboratory-scale approach starts with Magnus' green salt, [Pt(NH₃)₄][PtCl₄]. This method involves reacting Magnus' salt with aqueous ammonia, often under reflux conditions. google.com One patented method describes the reaction of Magnus' salt with an excess of ammonia in the presence of pre-existing tetraammineplatinum(II) chloride. This is done to suppress the formation of ammonium chloride as a byproduct, which would otherwise necessitate a cumbersome purification step involving washing with an alcohol/acetone solution. google.com The reaction is typically carried out in an autoclave at temperatures between 100-130°C for 16 to 18 hours. google.com

A Chinese patent details a process where solid Magnus' salt is mixed with concentrated aqueous ammonia (24-28%) in a solid-to-liquid ratio of 1:3 to 1:4 and refluxed for 6-8 hours at normal pressure until the green solid disappears. The resulting solution is then concentrated by distillation under reduced pressure to yield the tetraammineplatinum(II) chloride product. google.com

A summary of typical laboratory-scale synthetic parameters is presented in Table 1.

Table 1: Comparison of Laboratory-Scale Synthetic Routes for Tetraammineplatinum(II) Chloride

| Starting Material | Reagents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Magnus' Green Salt | Aqueous Ammonia, Tetraammineplatinum(II) chloride | 100-130°C in autoclave, 16-18 hours | Not specified | google.com |

| Magnus' Green Salt | Concentrated Aqueous Ammonia (24-28%) | Reflux, 6-8 hours | Not specified | google.com |

| Potassium Tetrachloroplatinate(II) | Aqueous Ammonia | Varies | Not specified | General academic method |

Pilot Plant Evaluation for Process Scaling

The transition from laboratory-scale synthesis to industrial production necessitates a pilot plant evaluation. This intermediate step is crucial for identifying and addressing potential challenges that may not be apparent at the bench scale. For the synthesis of tetraammineplatinum(II) chloride, a key consideration during pilot plant evaluation is the management of reaction parameters such as temperature, pressure, and reactant concentrations on a larger scale to ensure consistent product quality and yield.

While detailed public data on pilot plant evaluations for tetraammineplatinum(II) chloride is scarce, a conference paper has reported on a laboratory-scale methodology that yielded 61% of the compound, which was subsequently used to impregnate zeolites for catalytic applications. The authors of this study also proposed and evaluated a pilot plant for this process, indicating the perceived viability of scaling up this particular synthetic route.

Key aspects that would be evaluated in a pilot plant for tetraammineplatinum(II) chloride production include:

Heat Transfer: The reaction to form tetraammineplatinum(II) chloride is often exothermic. Efficient heat removal in a larger reactor is critical to prevent runaway reactions and ensure product stability.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reactions involving solid starting materials like Magnus' salt, is vital for achieving high conversion rates.

Materials of Construction: The corrosive nature of the reactants and intermediates requires careful selection of materials for the reactor and associated equipment to prevent contamination and ensure longevity.

Process Control: Implementation of automated control systems to monitor and adjust parameters like temperature, pressure, and pH in real-time is essential for maintaining optimal reaction conditions.

Product Isolation and Purification: Developing efficient and scalable methods for filtering, washing, and drying the final product is crucial for achieving the desired purity standards.

Engineering and Chemical Process Optimization for Large-Scale Production

For the large-scale industrial production of tetraammineplatinum(II) chloride, several engineering and chemical process optimization strategies must be employed to ensure economic viability, safety, and environmental sustainability.

One of the primary goals of process optimization is to maximize yield and minimize waste. This can be achieved by fine-tuning reaction conditions such as the stoichiometry of reactants, reaction time, and temperature. For instance, a patented method suggests that using an excess of ammonia between 50% and 60% of the equivalent amount is optimal. A lower amount may lead to incomplete reaction, while a higher amount results in wasted material and potential impurities. google.com

The choice of synthetic route itself has significant implications for industrial-scale production. While laboratory methods may prioritize simplicity and high purity on a small scale, industrial processes often favor routes that utilize cheaper starting materials and involve fewer, more efficient steps. The method starting from Magnus' salt and concentrated ammonia, for example, is presented as being suitable for large-scale industrial production due to its high conversion rate and the potential for recycling byproducts, which saves costs and is beneficial for environmental protection. google.com

Furthermore, the implementation of Process Analytical Technology (PAT) can play a crucial role in optimizing the large-scale synthesis of tetraammineplatinum(II) chloride. PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time. This allows for immediate adjustments to be made to the process, ensuring that it remains within the desired operating window and consistently produces a product of high quality.

Crystallographic Investigations

Crystallographic techniques provide the most definitive data on the atomic arrangement within a crystalline solid. Through the diffraction of X-rays by the electron clouds of the atoms, a detailed three-dimensional map of the crystal lattice can be constructed.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the premier method for the precise determination of molecular structures. For tetraammineplatinum(II) chloride, SC-XRD studies have been instrumental in providing a detailed picture of its atomic arrangement. In a notable study, crystals of tetraammineplatinum(II) dichloride ammonia tetrasolvate, [Pt(NH₃)₄]Cl₂·4NH₃, were grown in liquid ammonia. nih.gov The analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The platinum cation is coordinated by four ammonia molecules, forming a square-planar complex. nih.gov The chloride anions are surrounded by nine ammonia molecules, which are either part of the platinum complex or are solvent molecules. nih.gov

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline materials and the analysis of their phase purity. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is characterized by the positions and relative intensities of the diffraction peaks. tricliniclabs.com For tetraammineplatinum(II) chloride, PXRD is employed to confirm the identity of the bulk material and to ensure the absence of other crystalline phases. The d-values of the three most intense lines in the powder diffraction pattern serve as a key identifier for the compound. rruff.info

Determination of Coordination Geometry and Bond Parameters

The data gleaned from single crystal X-ray diffraction allows for the precise measurement of the geometric parameters within the tetraammineplatinum(II) cation. This includes the distances between the central platinum atom and the coordinating nitrogen atoms of the ammonia ligands, as well as the angles formed between these bonds.

The Pt-N bond lengths in the tetraammineplatinum(II) complex are a critical indicator of the strength and nature of the coordination bond. Studies have reported Pt-N bond lengths of 2.0471(16) Å and 2.0519(15) Å. nih.govresearchgate.net These values are consistent with those found in other square-planar platinum(II) ammine complexes. researchgate.net

The N-Pt-N bond angles define the coordination geometry around the central platinum atom. In an ideal square-planar geometry, these angles would be exactly 90°. In the case of tetraammineplatinum(II) chloride, the experimentally determined N-Pt-N angles are 89.24(6)° and 90.76(6)°. nih.govresearchgate.net This slight deviation from the ideal 90° indicates a minor distortion in the square-planar geometry. nih.gov

| Parameter | Value |

| Pt-N Bond Length 1 | 2.0471(16) Å |

| Pt-N Bond Length 2 | 2.0519(15) Å |

| N-Pt-N Angle 1 | 89.24(6)° |

| N-Pt-N Angle 2 | 90.76(6)° |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

| Interaction | Distance/Angle |

| N-H···Cl Bond Angles | 154(2)° - 173(2)° |

| N-H···Cl Bond Distances | 2.42(2) Å - 2.82(5) Å |

| N-H···N Bond Angles | ~178° |

N-H...O Hydrogen Bonds

In the hydrated form of tetraammineplatinum(II) chloride, specifically tetraammineplatinum(II) chloride monohydrate, N-H...O hydrogen bonds are crucial in defining the crystal lattice. samaterials.comamericanelements.com These bonds form between the hydrogen atoms of the ammine ligands and the oxygen atom of the water molecule. The presence of these hydrogen bonds contributes to the stability of the hydrated crystal structure. In related complexes, such as tetraammineplatinum(II) aquapentachloroiridate(III) dihydrate, a three-dimensional network of N-H...O and other hydrogen bonds is also observed, highlighting the importance of these interactions in the packing of the crystal structure. researchgate.net

N-H...Cl and N-H...N Hydrogen Bonds

Detailed crystallographic studies have provided precise measurements of these hydrogen bonds.

Table 1: Hydrogen Bond Geometry in [Pt(NH₃)₄]Cl₂·4NH₃

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N-H···Cl | 2.42(2) - 2.82(5) | 154(2) - 173(2) |

| N-H···N | 2.08(3) - 2.16(2) | 178(19) - 178(2) |

Data sourced from Grassl & Korber (2014). nih.govresearchgate.net

Morphological and Microstructural Characterization

The morphology and microstructure of materials containing tetraammineplatinum(II) chloride as a precursor are often investigated using advanced microscopy techniques to understand their surface features and internal structure.

High-Resolution Transmission Electron Microscopy (HRTEM) in Related Systems

High-resolution transmission electron microscopy (HRTEM) is a powerful technique for imaging the atomic structure of materials. wikipedia.orgrsc.org In the context of platinum-containing systems, such as platinum nanoparticles synthesized using precursors like tetraammineplatinum(II) chloride, HRTEM provides invaluable information on particle size, shape, and the interface with support materials. nih.govaip.org For instance, HRTEM studies on platinum nanoparticles supported on carbon have revealed details about the nanoparticle's crystal structure and its interaction with the carbon support. aip.orgresearchgate.net This technique can resolve individual atoms, allowing for the direct visualization of the atomic arrangement within the nanoparticles and any structural defects. wikipedia.org

Isostructural Relationships with Analogous Metal Complexes (e.g., Palladium Analogues)

Tetraammineplatinum(II) chloride exhibits isostructural relationships with its palladium analogue, tetraamminepalladium(II) chloride. This means that both compounds crystallize in the same crystal system with similar unit cell parameters and atomic arrangements. Specifically, the ammonia tetrasolvate of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂·4NH₃, is isotypic with [Pd(NH₃)₄]Cl₂·4NH₃. nih.govnih.gov This structural similarity extends to other salts as well, with Pt(NH₃)₄₂ and Pd(NH₃)₄₂ also being isostructural. researchgate.net This relationship is due to the similar ionic radii and coordination chemistry of Pt(II) and Pd(II) in these square-planar tetraammine complexes.

Table 2: Compound Names

| Compound Name |

|---|

| Tetraammineplatinum(II) chloride |

| Tetraammineplatinum(II) chloride monohydrate |

| [Pt(NH₃)₄]Cl₂·4NH₃ |

| Tetraammineplatinum(II) aquapentachloroiridate(III) dihydrate |

| Platinum |

| Tetraamminepalladium(II) chloride |

| [Pd(NH₃)₄]Cl₂·4NH₃ |

| Pt(NH₃)₄₂ |

| Pd(NH₃)₄₂ |

Spectroscopic Analysis and Interpretations of Tetraammineplatinum Ii Chloride

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the vibrational modes of the ligands and the platinum-ligand bonds within the tetraammineplatinum(II) cation.

Infrared (IR) Spectroscopy for Ligand Vibrational Modes

The infrared spectrum of tetraammineplatinum(II) chloride is dominated by the vibrational modes of the ammine (NH₃) ligands. The [Pt(NH₃)₄]²⁺ cation, with its square planar geometry, belongs to the D₄h point group. The vibrations associated with the coordinated ammonia (B1221849) molecules provide a characteristic spectral signature.

Key vibrational modes observed in the IR spectrum include N-H stretching, symmetric and asymmetric deformations of the NH₃ group, and NH₃ rocking motions. The Pt-N stretching vibrations are also a crucial diagnostic feature. Research has identified distinct peaks for these modes; for instance, peaks around 1610-1640 cm⁻¹ are attributed to the stretching vibrations of the ammine group. rsc.org A band observed near 876 cm⁻¹ has been assigned to the NH₃ rocking mode. rsc.org The positions of these bands are sensitive to the coordination environment and any intermolecular interactions, such as hydrogen bonding within the crystal lattice.

Table 1: Characteristic Infrared Vibrational Modes for [Pt(NH₃)₄]Cl₂

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretching | ~3200 - 3300 | ν(N-H) |

| Asymmetric NH₃ Deformation | ~1600 - 1640 | δₐ(NH₃) |

| Symmetric NH₃ Deformation | ~1300 - 1350 | δₛ(NH₃) |

| NH₃ Rocking | ~830 - 880 | ρ(NH₃) |

Note: The exact frequencies can vary based on the sample state (solid, solution) and the presence of hydrate (B1144303) water.

Raman Spectroscopy Studies of Molecular Structure

Raman spectroscopy complements IR spectroscopy by providing information on the symmetric vibrational modes and the skeletal structure of the complex. For a molecule with D₄h symmetry like the [Pt(NH₃)₄]²⁺ ion, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice-versa for centrosymmetric molecules. However, in the solid state, crystal lattice effects can lead to the breakdown of these selection rules.

Raman studies are particularly useful for identifying the symmetric Pt-N stretching mode (A₁g symmetry), which is a strong and characteristic band. Studies on related platinum ammine complexes show that Pt-N stretching frequencies are typically observed in the region of 485-540 cm⁻¹. nih.gov The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes, confirming the square planar geometry of the tetraammineplatinum(II) cation. uq.edu.auresearchgate.net

Table 2: Comparison of IR and Raman Active Modes for Idealized D₄h Symmetry

| Symmetry Class | Vibrational Mode | IR Activity | Raman Activity |

|---|---|---|---|

| A₁g | Symmetric Pt-N Stretch | Inactive | Active |

| B₁g | Symmetric NH₃ Bend | Inactive | Active |

| Eᵤ | Asymmetric Pt-N Stretch | Active | Inactive |

Electronic Spectroscopy

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible spectroscopy of tetraammineplatinum(II) chloride in an aqueous solution reveals information about its electronic transitions. The spectrum for [Pt(NH₃)₄]Cl₂ typically shows an absorption band that begins around 325 nm and increases in intensity toward shorter wavelengths, with a notable absorption maximum observed around 260 nm. utexas.eduresearchgate.net

These absorptions are generally assigned to ligand-to-metal charge transfer (LMCT) transitions. utexas.edu In this d⁸ square planar complex, spin-allowed d-d transitions are also possible but are often weak and can be obscured by the much more intense charge-transfer bands.

UV-Vis spectroscopy also serves as a valuable tool for purity assessment. The presence of impurities, such as the starting material potassium tetrachloroplatinate(II) (K₂PtCl₄), can be detected by the appearance of its characteristic absorption bands. Furthermore, any degradation of the complex might lead to changes in the UV-Vis spectrum, allowing for the monitoring of sample integrity. A consistent absorption spectrum with expected maxima and the absence of extraneous peaks is indicative of a high-purity sample. nih.gov

Table 3: Electronic Absorption Data for [Pt(NH₃)₄]Cl₂

| Wavelength (λ_max) | Transition Type (Tentative Assignment) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of ¹⁹⁵Pt NMR in Platinum Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹⁵Pt nucleus is an exceptionally powerful technique for the characterization of platinum complexes. wikipedia.org The ¹⁹⁵Pt isotope has a natural abundance of approximately 33.8% and a nuclear spin of I = 1/2, making it suitable for NMR studies. wikipedia.orghuji.ac.il

A key feature of ¹⁹⁵Pt NMR is its extremely wide chemical shift range, which spans over 13,000 ppm. wikipedia.org This large range makes the chemical shift exquisitely sensitive to the electronic environment of the platinum center, including its oxidation state, coordination number, and the nature of the coordinated ligands. rsc.orgwikipedia.org

For tetraammineplatinum(II) chloride, the [Pt(NH₃)₄]²⁺ ion gives rise to a distinct signal in the ¹⁹⁵Pt NMR spectrum. The chemical shift is reported relative to a standard reference compound, typically an aqueous solution of sodium hexachloroplatinate(IV), Na₂[PtCl₆]. wikipedia.org Studies have reported the ¹⁹⁵Pt chemical shift (δ) for the [Pt(NH₃)₄]²⁺ cation to be approximately -2580 ppm. This specific chemical shift value serves as a definitive identifier for the tetraammineplatinum(II) cation in solution, allowing for its unambiguous characterization and differentiation from other platinum species that may be present.

Table 4: ¹⁹⁵Pt NMR Data for the [Pt(NH₃)₄]²⁺ Cation

| Compound/Ion | Chemical Shift (δ) in ppm | Reference Standard |

|---|

Proton and Carbon-13 NMR for Ligand Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. In the context of tetraammineplatinum(II) chloride, it serves to confirm the presence and nature of the ammine (NH₃) ligands coordinated to the platinum center.

Proton (¹H) NMR: This technique would be used to detect the hydrogen nuclei of the ammine ligands. In a ¹H NMR spectrum of tetraammineplatinum(II) chloride dissolved in a suitable solvent like deuterium (B1214612) oxide (D₂O), the twelve equivalent protons of the four ammine ligands would be expected to produce a single resonance signal. The chemical shift of this signal would be characteristic of protons attached to a nitrogen atom that is coordinated to a metal. Furthermore, coupling between the ¹H nuclei and the ¹⁹⁵Pt nucleus (which has a nuclear spin I = 1/2 and a natural abundance of approximately 33.8%) would lead to the appearance of satellite peaks flanking the central resonance, providing definitive evidence of the Pt-N bond.

Carbon-13 (¹³C) NMR: This technique is used to identify carbon atoms within a molecule. udel.edulibretexts.org For the specific compound tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, there are no carbon atoms present in its structure. Therefore, ¹³C NMR spectroscopy is not an applicable technique for the direct analysis or ligand confirmation of this inorganic complex. youtube.com It is, however, an indispensable tool for characterizing related platinum complexes that feature organic ligands containing carbon, where each unique carbon atom in the ligand would produce a distinct signal in the spectrum. libretexts.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For tetraammineplatinum(II) chloride, MS is instrumental in confirming the molecular weight of the complex cation and analyzing its fragmentation pattern. The compound has a molecular weight of 334.11 g/mol and an exact mass of 333.009 Da. nih.govsamaterials.com

Upon introduction into the mass spectrometer, the complex [Pt(NH₃)₄]Cl₂ would ionize, primarily forming the dicationic species [Pt(NH₃)₄]²⁺. The analysis would reveal a characteristic isotopic pattern for this ion due to the natural isotopic abundance of platinum. The fragmentation of the parent ion typically proceeds through the sequential loss of neutral ammonia (NH₃) ligands.

Table 1: Expected Ions in the Mass Spectrum of Tetraammineplatinum(II) chloride

| Ion | Formula | Mass-to-Charge Ratio (m/z) | Notes |

| Parent Cation | [Pt(NH₃)₄]²⁺ | 131.5 | Based on the most abundant ¹⁹⁵Pt isotope. |

| Fragment Ion 1 | [Pt(NH₃)₃]²⁺ | 123.0 | Resulting from the loss of one NH₃ molecule. |

| Fragment Ion 2 | [Pt(NH₃)₂]²⁺ | 114.5 | Resulting from the loss of two NH₃ molecules. |

| Fragment Ion 3 | [Pt(NH₃)]²⁺ | 106.0 | Resulting from the loss of three NH₃ molecules. |

| Fragment Ion 4 | [Pt]²⁺ | 97.5 | Resulting from the loss of all four NH₃ molecules. |

Note: The m/z values are calculated using the mass of the most abundant isotopes and are for the dicationic species. The presence of chloride-containing fragments may also be observed, which would exhibit a characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl. chemguide.co.uk

X-ray Based Spectroscopic Techniques

X-ray spectroscopy methods provide detailed information about the elemental composition and electronic state of materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For tetraammineplatinum(II) chloride, XPS is used to confirm the presence of platinum, nitrogen, and chlorine. Crucially, it provides definitive evidence of the +2 oxidation state of the platinum center. researchgate.net

The analysis focuses on the binding energies of core-level electrons. The Pt 4f region of the XPS spectrum is particularly informative. For a Pt(II) species, the spectrum shows a characteristic doublet for the Pt 4f₇/₂ and Pt 4f₅/₂ electrons. researchgate.net

Table 2: Typical XPS Binding Energies for Tetraammineplatinum(II) Species

| Element | Core Level | Binding Energy (eV) | Information Provided |

| Platinum (Pt) | 4f₇/₂ | ~71.7 - 73.4 | Confirms the presence of Platinum and is characteristic of the Pt(II) oxidation state. researchgate.netresearchgate.net |

| Platinum (Pt) | 4f₅/₂ | ~75.0 - 76.6 | Spin-orbit splitting component of the Pt 4f level. researchgate.netresearchgate.net |

| Nitrogen (N) | 1s | ~400 | Confirms the presence of nitrogen in the ammine ligands. |

| Chlorine (Cl) | 2p | ~198 | Confirms the presence of chloride counter-ions. |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Fluorescence (XRF) for Elemental Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.edu When a sample of tetraammineplatinum(II) chloride is irradiated with a primary X-ray beam, the atoms within the sample become excited and emit fluorescent (or secondary) X-rays. amptek.com

Each element emits X-rays at a unique, characteristic energy. By measuring the energies of the emitted X-rays, the presence of specific elements can be confirmed. For tetraammineplatinum(II) chloride, XRF analysis would show distinct peaks corresponding to the characteristic K or L shell emissions of platinum and the K shell emissions of chlorine. This confirms the presence of these elements in the bulk sample. While XRF is excellent for elemental identification and quantification, it does not provide information about the chemical bonding or oxidation states of the elements. carleton.eduresearchgate.net

Advanced Analytical Methods for Quantitative Analysis

For precise quantification of the metal content, more advanced destructive analytical methods are employed.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Platinum Quantification

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique used for the determination of trace to major concentrations of elements in a sample. uvm.edu It is a destructive technique ideal for accurately quantifying the platinum content in a sample of tetraammineplatinum(II) chloride. researchgate.net

The method involves introducing a solution of the digested sample into a high-temperature argon plasma (around 6,000-10,000 K). uvm.edu The intense heat atomizes the sample and excites the platinum atoms to higher electronic energy levels. When these atoms relax to their ground state, they emit light at specific wavelengths that are characteristic of platinum. A spectrometer measures the intensity of the emitted light, which is directly proportional to the concentration of platinum in the original sample. ijper.orgrsc.org This technique is renowned for its low detection limits and high precision. mdpi.com

Table 3: Typical ICP-AES Parameters for Platinum Analysis

| Parameter | Specification | Purpose |

| RF Power | 1100-1500 W | Generates and sustains the argon plasma. |

| Plasma Gas Flow | 12-18 L/min | Forms the main body of the plasma. |

| Nebulizer Gas Flow | 0.5-1.5 L/min | Transports the aerosolized sample into the plasma. |

| Sample Uptake Rate | 0.5-2.5 mL/min | Controls the rate at which the sample solution is introduced. |

| Wavelengths Monitored | 203.646 nm, 214.423 nm, 265.945 nm | Specific emission lines for platinum that are monitored for quantification. |

Atomic Absorption Spectroscopy (AAS) for Platinum Determination and Sorption Studies

Atomic Absorption Spectroscopy (AAS) is a key analytical technique for quantifying the concentration of specific elements, such as platinum, in a sample. iaea.org This method is particularly valuable in sorption studies, which examine the uptake of a substance onto a material. In the context of Tetraammineplatinum(II) chloride, AAS has been instrumental in understanding its interaction with various materials.

One significant application of AAS is in the study of Tetraammineplatinum(II) chloride sorption by Nafion-117 films, a material used in the creation of ionic polymer-metal composites (IPMCs). nih.gov Research in this area has utilized AAS to measure the amount of platinum absorbed by the Nafion films under different conditions. nih.gov

A definitive screening design identified that concentration, soak time, pH, and temperature are all significant factors influencing the sorption of Tetraammineplatinum(II) chloride. nih.gov Subsequent response surface modeling provided deeper insights into these relationships. For instance, an increase in the initial concentration of the Tetraammineplatinum(II) chloride solution leads to a greater amount of platinum being sorbed by the Nafion film. nih.gov Interestingly, the sorption amount shows a downward trend as the soak time increases from 30 minutes to 24 hours, which could be attributed to an initial maximum adsorption followed by desorption. nih.gov Both pH and temperature demonstrated a quadratic effect on the amount of platinum sorbed. nih.gov

For accurate AAS measurements in these studies, solutions are often diluted to fall within a reliable linear range, typically between 10 mg/L and 100 mg/L, as lower concentrations can lead to inconsistent results. nih.gov The instrument is calibrated and configured to specific settings to ensure precision. nih.gov

Table 1: AAS Configurations for Platinum Determination in Sorption Studies

| Variable | Setting |

|---|---|

| Wavelength | 265.9 nm |

| Instrument Mode | Absorbance |

| Measurement Mode | Integrate |

| Slit Width | 0.2 nm |

| Lamp Current | 5 mA |

| Background Correction | BC Off |

| Measurement Time | 5.0 s |

| Pre-Read Delay | 5.0 s |

| Flame Type | Air/Acetylene (B1199291) |

This table outlines the typical settings for an Atomic Absorption Spectrometer when analyzing platinum concentration in sorption experiments involving Tetraammineplatinum(II) chloride. nih.gov

Nano-Secondary Ion Mass Spectrometry (Nano-SIMS) for Intracellular Mapping of Derived Nanoparticles

Nano-Secondary Ion Mass Spectrometry (Nano-SIMS) is a high-resolution surface imaging technique that allows for the elemental and isotopic mapping of a sample at the nanoscale. nih.govharvard.edu This powerful tool is particularly useful in biological research for visualizing the subcellular distribution of elements and nanoparticles. harvard.edu While direct studies on nanoparticles derived specifically from Tetraammineplatinum(II) chloride using Nano-SIMS are not prevalent in the provided search results, the principles and applications of Nano-SIMS for platinum-based nanoparticles offer significant insights into potential research directions.

The primary function of Nano-SIMS involves bombarding a sample with a primary ion beam, which causes the ejection of secondary ions from the surface. nih.gov These secondary ions are then analyzed by a mass spectrometer to create a detailed map of the elemental composition of the sample's surface with a spatial resolution that can be less than 50 nm. harvard.edufrontiersin.org

In the context of platinum-containing nanoparticles, Nano-SIMS can be employed to understand their fate within cells. It is known that platinum nanoparticles (PtNPs) are often taken up by cells through endocytosis and become localized within endo-lysosomal compartments. nih.gov A key question in nanomedicine is how these confined nanoparticles exert their biological effects, such as antioxidant activity. nih.govnih.gov

Research using related platinum compounds like cisplatin (B142131) has demonstrated the utility of Nano-SIMS. rsc.org By using isotopically labeled cisplatin, researchers have been able to map its distribution within human colon cancer cells. rsc.org These studies revealed that platinum predominantly co-localizes with sulfur-rich structures in both the nucleus and cytoplasm, and also with phosphorus-rich regions of chromatin, which is consistent with its known interaction with DNA. rsc.org Such detailed intracellular mapping provides crucial information about the mechanisms of action of platinum-based drugs. rsc.org

The capability of Nano-SIMS to perform multiplexed imaging by detecting different isotopes allows for the simultaneous tracking of multiple elements or labeled molecules. harvard.edu This can be used to investigate the interactions of platinum nanoparticles with various cellular components and organelles. For instance, studies have suggested that the protective antioxidant effects of PtNPs may be mediated by inter-organelle communication, specifically through contact sites between endo-lysosomes containing the nanoparticles and mitochondria. nih.gov

Table 2: Research Findings on Intracellular Platinum Nanoparticle Behavior

| Finding | Implication | Relevant Technique |

|---|---|---|

| PtNPs are internalized by cells via endocytosis and are confined within endo-lysosomal compartments. nih.gov | Understanding how confined nanoparticles exert their effects is a key area of research. nih.gov | Electron Microscopy, Fluorescence Microscopy |

| PtNPs can exhibit antioxidant properties and protect cells from oxidative stress. nih.govnih.gov | This suggests a therapeutic potential for platinum nanoparticles in conditions associated with oxidative damage. nih.gov | Cell Viability Assays, ROS Detection Assays |

| The protective capability of PtNPs may be mediated by inter-organelle crosstalk, particularly with mitochondria. nih.gov | This points to a novel mechanism of nano-bio interaction at the subcellular level. nih.gov | Fluorescence Microscopy, Electron Microscopy |

| Nano-SIMS can map the subcellular distribution of isotopically labeled platinum compounds. rsc.org | This allows for the precise localization of platinum within cellular compartments and its co-localization with other elements. rsc.org | Nano-SIMS |

This table summarizes key research findings related to the intracellular behavior of platinum nanoparticles and the analytical techniques used to obtain these insights.

Coordination Chemistry and Reaction Mechanisms of Tetraammineplatinum Ii Chloride

Ligand Exchange and Substitution Reactions

The coordination chemistry of tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂, is characterized by its square planar geometry and the kinetic inertness typical of platinum(II) complexes. doubtnut.comquora.com Ligand exchange reactions are fundamental to its chemical behavior and are influenced by various factors.

Kinetic and Mechanistic Studies of Ammine Ligand Lability

The ammine ligands in tetraammineplatinum(II) chloride are relatively inert to substitution. researchgate.net Ligand exchange processes for Pt(II) complexes are generally slow, often taking hours to proceed. semanticscholar.org This kinetic stability is a hallmark of d⁸ square planar complexes. quora.comlibretexts.org Substitution reactions in square-planar Pt(II) compounds typically proceed through an associative mechanism. semanticscholar.org In this process, the incoming ligand coordinates to the metal center to form a five-coordinate trigonal bipyramidal intermediate, after which one of the original ligands dissociates. semanticscholar.orglibretexts.org

The lability of the ammine ligands can be influenced by the trans effect, where the ligand trans to a strongly influencing ligand is more easily substituted. umass.eduslideshare.net However, in the case of [Pt(NH₃)₄]²⁺, all ligands are identical, so this effect is not internally differentiated. The rate of ligand exchange in square-planar complexes is generally faster than in octahedral complexes due to steric factors. researchgate.net

Influence of Solvent and Anions on Substitution Pathways

The solvent plays a crucial role in the substitution reactions of tetraammineplatinum(II) chloride. Polar protic solvents, which can form hydrogen bonds, can stabilize both the ground state of the complex and the charged intermediates formed during the reaction. libretexts.orglibretexts.org This stabilization can affect the reaction rate. For instance, polar protic solvents can stabilize the leaving group, facilitating its departure, and can also solvate the nucleophile, potentially hindering its approach to the metal center. ddugu.ac.inchemistrysteps.com The choice of solvent can therefore be used to modulate the reaction pathway and rate. wizeprep.com

Redox Chemistry and Oxidation State Transitions

The platinum center in tetraammineplatinum(II) chloride can undergo both reduction to zero-valent platinum and oxidation. These redox processes are central to its application in areas like nanoparticle synthesis.

Reduction Mechanisms to Zero-Valent Platinum Species (e.g., in Nanoparticle Formation)

Tetraammineplatinum(II) chloride is a common precursor for the synthesis of platinum nanoparticles (PtNPs). dergipark.org.trsigmaaldrich.com The reduction of the Pt(II) center to Pt(0) can be achieved using various reducing agents. dergipark.org.trresearchgate.net The mechanism of reduction can be either chemical or biological. For example, studies have shown that anaerobic granular sludge can reduce Pt(II) to Pt(0) nanoparticles, with ethanol (B145695) supporting a biologically catalyzed reduction, while hydrogen and formate (B1220265) support chemical reduction. nih.gov The reduction process leads to the formation of Pt(0) atoms, which then nucleate and grow into nanoparticles. rsc.org The size and morphology of the resulting nanoparticles can be controlled by factors such as temperature, pH, and the choice of reducing agent. dergipark.org.trresearchgate.net Other methods for reducing platinum precursors to nanoparticles include plasma-chemical reduction. rsc.orgpsu.edu

The reduction potential of the [Pt(NH₃)₄]²⁺/Pt(0) couple is a key thermodynamic parameter, although its direct measurement can be complicated by the irreversibility of the electrodeposition process. researchgate.net

Electrochemical Behavior and Electroanalytical Studies

The electrochemical behavior of tetraammineplatinum(II) chloride is characterized by the redox activity of the central platinum ion. Cyclic voltammetry can be used to study the reduction of Pt(II) to Pt(0). researchgate.net The electrochemical reduction is often an irreversible process involving the deposition of platinum metal onto the electrode surface. researchgate.net Electroanalytical studies can provide insights into the thermodynamics and kinetics of the electron transfer process. The stability of related platinum complexes and their redox potentials have been investigated, showing a dependence on the coordinated ligands. researchgate.net

Acid-Base Properties of Coordinated Ammine Ligands

The ammonia (B1221849) molecules coordinated to the platinum(II) center in tetraammineplatinum(II) chloride exhibit acidic properties that are significantly different from free ammonia.

Formation of Polynuclear Platinum Complexes and Magnus-Type Salts

The coordination chemistry of tetraammineplatinum(II) chloride is fundamental to the formation of unique polynuclear platinum complexes, most notably Magnus-type salts. The quintessential example is Magnus's green salt, an inorganic compound with the formula [Pt(NH₃)₄][PtCl₄]. wikipedia.org This compound was first reported in the early 1830s by Heinrich Gustav Magnus. wikipedia.orgchemeurope.com

The formation of Magnus's green salt is a straightforward precipitation reaction that occurs when aqueous solutions containing the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, and the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, are combined. wikipedia.orgchemeurope.com This reaction yields a deep green solid precipitate. wikipedia.org The empirical formula for this salt, PtCl₂(NH₃)₂, is identical to that of the anticancer drug cisplatin (B142131) and its isomer transplatin. However, unlike the molecular nature of cisplatin and transplatin, Magnus's green salt is a polymer and is insoluble in water. wikipedia.org

Structurally, Magnus's green salt is a one-dimensional linear chain compound. wikipedia.orgchemeurope.com It consists of a stacked arrangement of alternating square planar [Pt(NH₃)₄]²⁺ cations and [PtCl₄]²⁻ anions. wikipedia.org The platinum atoms in the chain are separated by a distance of 3.25 Å, which leads to weak Pt-Pt metallophilic interactions. chemeurope.comworktribe.com This structural feature is responsible for its unusual dark green color, a rarity for platinum(II) compounds, and its properties as a semiconductor. wikipedia.orgchemeurope.com

Under certain experimental conditions, the reaction between [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ can yield a pink-colored polymorph. wikipedia.orgrsc.org In this "Magnus's pink salt," the square planar platinum complexes are not stacked in the same linear chain fashion as the green form. wikipedia.org It has been suggested that the pink substance may be the true complex salt [Pt,4NH₃][PtCl₄], while the green salt is a polymeric modification. rsc.org

Derivatives of Magnus's green salt can be synthesized by substituting the ammonia ligands with other organic amines. For instance, replacing ammonia with linear and branched aminoalkanes, such as ethylhexylamine, can produce soluble analogues. chemeurope.comethz.ch The properties and Pt-Pt distances in these derivatives are dependent on the specific structure of the aminoalkane used. ethz.ch This insolubility has historically limited the processing and application of Magnus's green salt, a challenge that the synthesis of soluble derivatives aims to overcome. ethz.ch

| Property | Value |

|---|---|

| Chemical Formula | [Pt(NH₃)₄][PtCl₄] |

| Molar Mass | 600.09 g/mol. chemeurope.com |

| Appearance | Green solid. chemeurope.com |

| Density | 3.7 g/cm³. wikipedia.org |

| Melting Point | 320 °C (608 °F; 593 K). wikipedia.org |

| Structure | Linear chain polymer. wikipedia.org |

| Pt-Pt Distance | 3.25 Å. chemeurope.com |

| Solubility in water | Insoluble. wikipedia.org |

Supramolecular Interactions with Organic and Biological Substrates

The principles of supramolecular chemistry, which focus on non-covalent interactions, are crucial for understanding the interactions of tetraammineplatinum(II) chloride-derived complexes with various substrates. nih.gov The development of supramolecular platinum complexes through host-guest interactions and self-assembly has opened new avenues for applications, particularly in medicine. nih.gov These advanced structures can alter the biological and physical properties of platinum compounds, potentially leading to enhanced cellular uptake, stability, and novel therapeutic actions. nih.gov

Polynuclear platinum complexes (PPCs), a class that includes derivatives of Magnus's salt, represent a significant group of DNA-binding agents with promising antitumor properties. nih.gov The presence of at least two platinum units allows for multifunctional DNA binding modes that are inaccessible to mononuclear drugs like cisplatin. nih.gov The structural diversity of PPCs can be tailored to achieve specific types of DNA binding and conformational changes. nih.gov

The interaction with biological macromolecules is a key area of research. For example, platinum(II) complexes can be designed to interact with purine (B94841) nucleobases, which are fundamental components of DNA and RNA. acs.org The synthesis of Pt(II) pincer complexes derived from purine nucleosides demonstrates this. In the solid state, these complexes can exhibit intermolecular π-π stacking and weak Pt···Pt interactions, leading to molecular aggregation. acs.org

Catalysis and Electrocatalysis

The primary application of tetraammineplatinum(II) chloride in materials science is as a precursor for platinum catalysts. These catalysts are pivotal in a vast array of industrial chemical transformations, from petroleum refining to pollution control and energy conversion in fuel cells. The cationic nature of the [Pt(NH₃)₄]²⁺ complex is particularly advantageous for deposition onto negatively charged support surfaces through methods like ion exchange, leading to excellent dispersion of the active metal.

Precursor for Heterogeneous Platinum Catalysts

Heterogeneous catalysts, where the active platinum phase is dispersed on a solid support material, are the backbone of many industrial processes. Tetraammineplatinum(II) chloride is frequently chosen for their preparation due to the ability to achieve small, uniformly distributed platinum particles, which maximizes the active surface area and, consequently, the catalytic efficiency.

The choice of support material is crucial as it influences the catalyst's stability, activity, and selectivity. Tetraammineplatinum(II) complexes are used to deposit platinum onto a variety of high-surface-area supports.

Carbon Supports: High-surface-area carbons, such as activated carbon and Vulcan XC-72, are common supports for platinum electrocatalysts used in fuel cells. The preparation often involves the impregnation of the carbon support with an aqueous solution of a platinum salt, followed by chemical reduction. While various precursors can be used, the tetraammineplatinum(II) complex allows for controlled deposition and interaction with the carbon surface. The final properties of the Pt/C catalyst, including particle size and dispersion, are highly dependent on the synthesis conditions such as pH, temperature, and the reducing agent used.

Zeolite Supports: Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them excellent shape-selective catalyst supports. The cationic [Pt(NH₃)₄]²⁺ complex is ideal for introduction into the zeolite framework via ion exchange with protons or other cations. This method promotes high dispersion and locates the platinum active sites within the zeolite's pores. For instance, Pt supported on hierarchical silicalite-1 nanosheets, prepared via wet impregnation with tetraammineplatinum(II) nitrate, results in highly dispersed Pt particles with an average size of approximately 2.1 nm. semanticscholar.org Similarly, ultra-small platinum nanoparticles have been synthesized directly on hierarchical zeolite nanosheet surfaces in a one-pot hydrothermal process using tetraammineplatinum(II) nitrate as the precursor. mdpi.com

Reduced Graphene Oxide (RGO): RGO is a two-dimensional support material known for its high surface area and excellent electronic conductivity. Platinum nanoparticles supported on RGO are effective catalysts for various reactions. Theoretical studies show that oxidized graphene can enhance the stability and reactivity of the supported platinum catalyst in reactions like CO oxidation. rsc.orgresearchgate.net The interaction between the platinum particles and functional groups on the RGO surface can modulate the catalyst's electronic properties and performance.

| Catalyst | Precursor | Preparation Method | Pt Particle Size (nm) | Reference |

|---|---|---|---|---|

| Pt/Silicalite-1 Nanosheets | Tetraammineplatinum(II) nitrate | Wet Impregnation | ~2.1 | semanticscholar.org |

| Pt/Hierarchical Zeolite Nanosheets | Tetraammineplatinum(II) nitrate | One-Pot Hydrothermal Synthesis | Ultra-small (<2) | mdpi.com |

| Pt/Hierarchical Y Zeolite | Tetraammineplatinum(II) nitrate | Strong Electrostatic Adsorption | 1.28 - 2.12 | mdpi.com |

Unsupported platinum nanoparticles (PtNPs) are also of significant interest, particularly in applications where support interactions are undesirable. Tetraammineplatinum(II) chloride is a suitable water-soluble precursor for the synthesis of PtNPs. The general approach involves the chemical reduction of the aqueous [Pt(NH₃)₄]²⁺ complex to zerovalent platinum, Pt(0), in the presence of a stabilizing agent to control particle growth and prevent aggregation.

The synthesis can be achieved using various reducing agents, such as sodium borohydride or ethylene (B1197577) glycol. mdpi.comresearchgate.net The size, shape, and catalytic properties of the resulting nanoparticles are influenced by parameters like temperature, pH, and the concentration of both the precursor and the reducing agent. mdpi.com For instance, the reduction of platinum salts with sodium borohydride in an aqueous solution without strong surfactants or ligands can produce stable PtNPs with an average size of around 5.3 nm. mdpi.com These ligand-free nanoparticles are particularly desirable for catalysis as they offer unobstructed access to the active platinum surface, potentially leading to enhanced catalytic activity. mdpi.com

Applications in Specific Catalytic Transformations

Catalysts derived from tetraammineplatinum(II) chloride are active in a wide range of chemical reactions, including hydrogenation, dehydrogenation, and various oxidation processes.

Platinum is an exceptionally active metal for both the addition of hydrogen to unsaturated bonds (hydrogenation) and the removal of hydrogen from saturated molecules (dehydrogenation).

Hydrogenation: Catalysts prepared from tetraammineplatinum(II) precursors show high efficacy in hydrogenation reactions. For example, ultra-small Pt nanoparticles supported on hierarchical zeolite nanosheets are highly effective for the hydrodeoxygenation (HDO) of 4-propylphenol, a model compound for lignin biomass. In this reaction, which involves both hydrogenation and deoxygenation steps, the catalyst achieved a near-complete conversion of the reactant to form propylcyclohexane under mild conditions. mdpi.com

Dehydrogenation: Dehydrogenation of light alkanes to produce valuable olefins is a critical industrial process. Pt-based catalysts are the industry standard, and their performance is highly dependent on the catalyst's formulation. A promoter-free catalyst consisting of platinum supported on hierarchical silicalite-1 nanosheets, prepared from tetraammineplatinum(II) nitrate, demonstrated superior performance in the dehydrogenation of propane to propylene. semanticscholar.org The catalyst exhibited high selectivity and stability, which was attributed to the high dispersion of small, active Pt particles on the unique zeolite support. semanticscholar.org Similarly, Pt/CeL zeolite catalysts, also prepared from the tetraammineplatinum(II) complex, are effective for the dehydroaromatization of naphtha. researchgate.net

| Reaction | Catalyst | Key Finding | Reference |

|---|---|---|---|

| Hydrodeoxygenation of 4-propylphenol | Pt/Hierarchical Zeolite Nanosheets | Achieved ~100% yield of propylcyclohexane. | mdpi.com |

| Dehydrogenation of Propane | 1.0 wt% Pt/Silicalite-1 Nanosheets | ~45% propane conversion with ~98% propylene selectivity after 12 hours on stream. | semanticscholar.org |

Platinum is the most effective catalyst for the oxidation of carbon monoxide and small organic molecules like methanol (B129727). These reactions are crucial for automotive exhaust treatment and as the anode reaction in direct methanol fuel cells (DMFCs).

CO Oxidation: The catalytic oxidation of carbon monoxide to carbon dioxide is vital for pollution control. Supported platinum catalysts are highly active for this reaction. The reaction on a platinum surface typically follows a Langmuir-Hinshelwood mechanism, where both CO and oxygen are adsorbed onto the catalyst surface before reacting. rsc.org The efficiency of the catalyst can be significantly enhanced by the support material; for example, using oxidized graphene as a support can stabilize the Pt catalyst and lower the energy barrier for the reaction. rsc.orgrsc.org

Methanol Oxidation: The electro-oxidation of methanol is the key anode reaction in DMFCs. Platinum is the most widely used catalyst, but it suffers from poisoning by strongly adsorbed intermediates, particularly carbon monoxide (CO). mdpi.com Research focuses on improving the CO tolerance and activity of Pt-based catalysts. This is often achieved by creating bimetallic catalysts (e.g., Pt-Ru) or by using novel support materials. mdpi.com Pt nanoparticles supported on materials like graphene oxide have shown enhanced electrocatalytic activity and stability for methanol oxidation compared to conventional carbon supports, due to better dispersion and smaller particle size of the platinum. rsc.org The support can provide oxygen-containing species (like -OH) at lower potentials, which facilitates the oxidative removal of adsorbed CO from adjacent Pt sites, thus freeing up active sites for further methanol adsorption and oxidation. mdpi.com

Catalysis for Biofuels Production (e.g., Hydroisomerization of Fatty Acids)

The upgrading of biofuels, such as those derived from vegetable oils, often requires the catalytic hydroisomerization of long-chain fatty acids. This process is crucial for improving the cold-flow properties of biofuels by converting linear paraffin chains into branched isomers. Tetraammineplatinum(II) chloride plays a key role as a precursor in the preparation of the bifunctional catalysts required for this reaction.

Bifunctional catalysts possess both metal sites for hydrogenation-dehydrogenation reactions and acid sites for isomerization. A common approach involves supporting platinum on a zeolite, such as HY zeolite. In the preparation of these catalysts, tetraammineplatinum(II) chloride is used to introduce the platinum component onto the zeolite support through incipient wetness impregnation. Following impregnation, the material undergoes calcination and reduction to produce highly dispersed platinum nanoparticles on the zeolite framework.

A study on the hydroisomerization of endo-tetrahydrodicyclopentadiene (endo-THDCPD) to its exo-isomer, a reaction relevant to high-density fuel production, utilized a 0.3 wt % Pt/HY catalyst prepared from a tetraammineplatinum(II) chloride precursor. scispace.com The presence of platinum, introduced from the tetraammineplatinum(II) chloride complex, and hydrogen was found to be crucial in suppressing coke formation and enhancing the catalyst's stability and lifespan. scispace.com The platinum sites hydrogenate coke precursors, preventing them from deactivating the acidic sites of the zeolite, which are responsible for the isomerization. scispace.com This principle is directly applicable to the hydroisomerization of fatty acids, where the catalyst must remain active to produce high yields of the desired branched-chain products.

Table 1: Catalyst Preparation and Performance in Hydroisomerization

| Catalyst Component | Precursor | Support Material | Key Function | Research Finding |

|---|---|---|---|---|

| Platinum (Pt) | Tetraammineplatinum(II) chloride | HY Zeolite | Hydrogenation/Dehydrogenation | Suppresses coke formation, enhancing catalyst stability. scispace.com |

Role in Fuel Cell Technology and Electrochemical Device Fabrication

Tetraammineplatinum(II) chloride is a valuable precursor in the development of components for fuel cells and other electrochemical devices, primarily due to its use in fabricating platinum-based electrocatalysts. Platinum catalysts are essential for facilitating the electrochemical reactions at the heart of many fuel cells, such as the oxygen reduction reaction (ORR) at the cathode of polymer electrolyte fuel cells (PEFCs).

The compound is frequently used to synthesize carbon-supported platinum (Pt/C) catalysts. rsc.org These hybrid materials are the most common electrocatalysts in PEFCs. The synthesis involves depositing the platinum precursor onto a high-surface-area carbon support, followed by a reduction step to form platinum nanoparticles. Tetraammineplatinum(II) compounds are preferred precursors because they are stable and allow for controlled deposition, leading to uniformly dispersed nanoparticles with high catalytic activity. sigmaaldrich.com

In the broader field of electrochemical device fabrication, tetraammineplatinum(II) chloride serves as a source of platinum for creating electrodes. rsc.org For example, it is used to deposit thin layers of platinum electrodes onto Nafion membranes, a common component in both fuel cells and other electrochemical systems like sensors. rsc.orgmdpi.com The fabrication of such electrodes is a critical step in building functional electrochemical cells.

Advanced Material Synthesis

The versatility of tetraammineplatinum(II) chloride as a platinum source extends to the synthesis of a wide array of advanced materials with tailored properties and functionalities.

Development of Platinum-Containing Nanomaterials and Thin Films

Tetraammineplatinum(II) chloride is a foundational starting material for the synthesis of various platinum-containing nanomaterials, including nanoparticles and thin films. manchester.ac.uk Platinum nanoparticles are of significant interest due to their catalytic and electronic properties. They can be synthesized through the chemical reduction of a platinum salt in solution, and tetraammineplatinum(II) chloride can serve as this salt. The process typically involves a reducing agent that converts the Pt(II) ions into zero-valent platinum atoms, which then nucleate and grow into nanoparticles.

The compound is also directly employed in thin film deposition. As mentioned, it is used as a source of platinum to deposit electrode layers on polymer membranes like Nafion. mdpi.com This is a form of solution deposition, a key technique in building layered devices. Other thin film deposition techniques where a platinum precursor is required include chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are used to create highly uniform and controlled coatings for electronics and biomedical devices. mdpi.com

Synthesis of Functional Materials with Tailored Properties (e.g., Conductivity, Magnetism)

By utilizing tetraammineplatinum(II) chloride as a precursor, functional materials with specific properties, particularly high electrical conductivity, can be synthesized. The creation of Pt/C hybrids and platinum thin films are prime examples. rsc.org These materials are inherently conductive due to the metallic nature of platinum and are integral to the functioning of electrodes in various devices. The dispersion of platinum nanoparticles on a conductive carbon support ensures efficient electrical contact and charge transfer, a critical property for electrocatalysts.

The synthesis of platinum-based magnetic nanomaterials, such as iron-platinum (FePt) or cobalt-platinum (CoPt) alloys, is an area of intense research for applications in data storage and biomedicine. However, the synthesis of these bimetallic magnetic nanoparticles typically involves the use of other platinum precursors, such as platinum acetylacetonate, in organometallic routes. The use of tetraammineplatinum(II) chloride for creating such magnetic alloys is not as prominently documented in scientific literature.

Preparation of Hybrid Materials (e.g., Pt/Carbon Support Hybrids)

Tetraammineplatinum(II) chloride hydrate (B1144303) is explicitly identified as a precursor for the synthesis of Pt/carbon support hybrids. rsc.org These hybrid materials consist of platinum nanoparticles dispersed on a high-surface-area carbon support. The synthesis process leverages the precursor's stability to achieve a uniform distribution of platinum on the support material. This is critical for maximizing the number of active catalytic sites and ensuring the efficient use of the precious metal. These Pt/C hybrids are cornerstones in catalysis, particularly for fuel cells and various chemical synthesis applications.

Table 2: Synthesis of Pt/Carbon Hybrids

| Precursor | Support Material | Synthesis Step | Resulting Material | Key Application |

|---|

Electroless Plating of Ionic Polymer-Metal Composites (IPMCs)

Ionic Polymer-Metal Composites (IPMCs) are electroactive polymers that function as actuators and sensors. They typically consist of a polymer membrane, like Nafion, sandwiched between two metallic electrodes. Tetraammineplatinum(II) chloride is a key chemical used in the fabrication of these electrodes through a process called electroless plating.

The process involves two main steps:

Ion Exchange : The Nafion polymer membrane is soaked in an aqueous solution of tetraammineplatinum(II) chloride. During this step, the platinum complex cations, [Pt(NH₃)₄]²⁺, diffuse into the polymer matrix, replacing the original cations within the ionomer.

Reduction : The membrane, now impregnated with platinum complexes, is immersed in a reducing agent solution (e.g., sodium borohydride). This causes the Pt(II) ions to be reduced to metallic platinum (Pt⁰) directly within the polymer's near-surface region.

This process is repeated to build up a continuous and well-adhered conductive platinum electrode on both surfaces of the polymer membrane, completing the IPMC structure.